![molecular formula C8H14N2O3 B14231568 1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione CAS No. 586979-12-6](/img/structure/B14231568.png)
1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione can be achieved through several routes. One common method involves the reaction of maleic anhydride with 2-aminoethanol, followed by cyclization to form the pyrrolidine-2,5-dione ring . The reaction conditions typically include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Análisis De Reacciones Químicas
1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Pyrrolone derivatives: These compounds have a similar five-membered ring but with different substituents, leading to varied biological properties.
N-substituted carboxylic acid imides: These compounds have a similar imide group but differ in their substituents and applications.
The uniqueness of this compound lies in its specific functional groups and their ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
586979-12-6 |
|---|---|
Fórmula molecular |
C8H14N2O3 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
1-[2-(2-hydroxyethylamino)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H14N2O3/c11-6-4-9-3-5-10-7(12)1-2-8(10)13/h9,11H,1-6H2 |
Clave InChI |
FGUWQOXFAWOFGC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)

![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
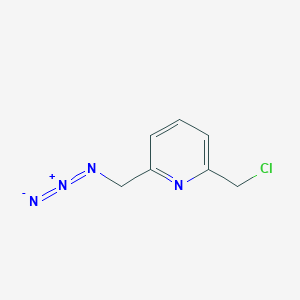
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
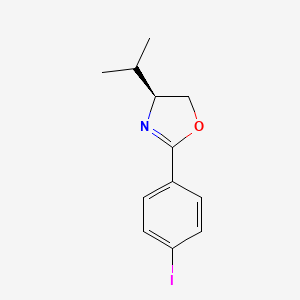
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
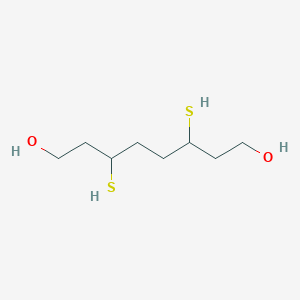
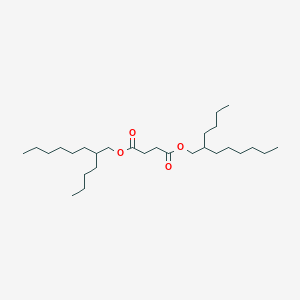
![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
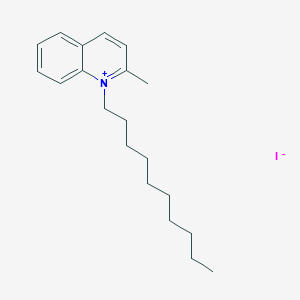
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)
